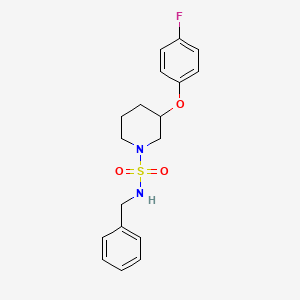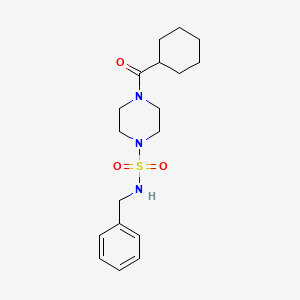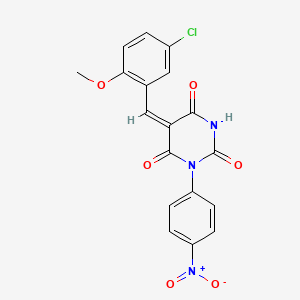![molecular formula C16H22N2O4 B5292640 2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID](/img/structure/B5292640.png)
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenethyl group, connected to an ethoxyacetic acid moiety through an oxo group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-phenethylpiperazine with ethyl chloroacetate under basic conditions to form the ethoxyacetic acid derivative. This intermediate is then oxidized using an appropriate oxidizing agent, such as potassium permanganate or chromium trioxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other parts of the molecule.
Substitution: The phenethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl group and piperazine ring play crucial roles in binding to these targets, while the oxo and ethoxyacetic acid moieties may participate in additional interactions or modifications. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHOXY]ACETIC ACID: Similar structure but with a benzhydryl group instead of a phenethyl group.
2-[2-OXO-2-(1-PYRROLIDINYL)ETHOXY]ACETIC ACID: Contains a pyrrolidinyl group instead of a piperazine ring.
Uniqueness
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQOBKMSUZOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(cyclohexylmethyl)-4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5292563.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5292584.png)


![3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5292607.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)
![5-(2-METHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5292631.png)

![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B5292646.png)

![N-1,3-benzodioxol-5-yl-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5292662.png)
